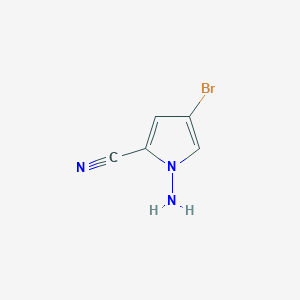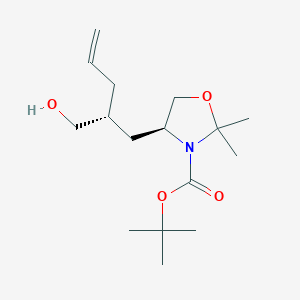
4-Methoxy-5-methylpicolinaldehyde
Vue d'ensemble
Description
4-Methoxy-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes, which are aromatic aldehydes derived from pyridine, a six-membered heterocyclic ring containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the pyridine ring, along with an aldehyde functional group (-CHO) at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-5-methylpicolinaldehyde can be synthesized through various synthetic routes. One common method involves the methylation of 4-methoxypyridine followed by formylation. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) and formylating agents like formic acid or formyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-5-methylpicolinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenation or nitration.
Major Products Formed:
Oxidation: 4-Methoxy-5-methylpicolinic acid
Reduction: 4-Methoxy-5-methylpicolinalcohol
Substitution: Various halogenated or nitrated derivatives of the pyridine ring
Applications De Recherche Scientifique
4-Methoxy-5-methylpicolinaldehyde has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
4-Methoxy-5-methylpicolinaldehyde is similar to other picolinaldehydes, such as 3-methylpicolinaldehyde and 2-methoxypyridine-5-carbaldehyde. its unique combination of methoxy and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs.
Comparaison Avec Des Composés Similaires
3-Methylpicolinaldehyde
2-Methoxypyridine-5-carbaldehyde
3-Methoxypyridine-4-carbaldehyde
2-Methyl-3-methoxypyridine-5-carbaldehyde
This comprehensive overview provides a detailed understanding of 4-Methoxy-5-methylpicolinaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-methoxy-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGHQIHYPBGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727990 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-10-8 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B1509946.png)
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1509947.png)
![Boronic acid, B-(2-fluorobenzo[b]thien-3-yl)-](/img/structure/B1509951.png)





